![molecular formula C23H24N4O B2589313 N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-Indol-2-carboxamid CAS No. 1207054-52-1](/img/structure/B2589313.png)
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-Indol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structural motifs are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Wirkmechanismus
Target of Action
The compound N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide, also known as N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1H-indole-2-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives, in general, are known to interact with proteins and enzymes, which could lead to various biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities of benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and indole intermediates. The benzimidazole can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The indole moiety can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for better control of reaction parameters and employing continuous flow chemistry techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core and exhibit similar biological activities.
4-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with applications in medicinal chemistry.
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide is unique due to its combination of benzimidazole and indole moieties, which allows it to interact with a broader range of biological targets compared to compounds with only one of these structural motifs .
Eigenschaften
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(21-13-17-5-1-2-6-18(17)25-21)24-14-15-9-11-16(12-10-15)22-26-19-7-3-4-8-20(19)27-22/h1-8,13,15-16,25H,9-12,14H2,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIKMYYDZOFZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2589231.png)
![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)
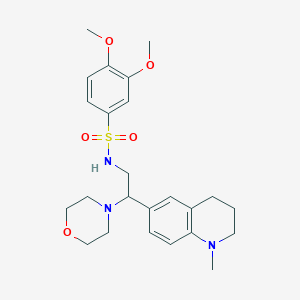
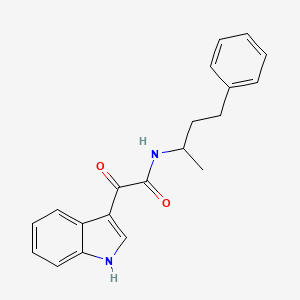
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
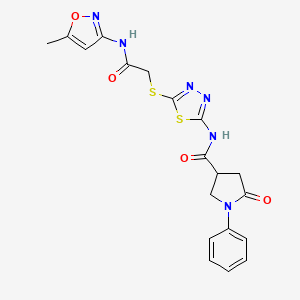
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
![3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)
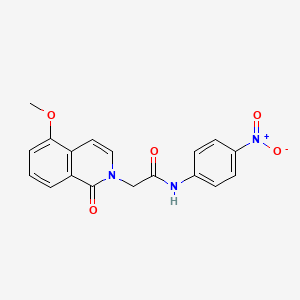
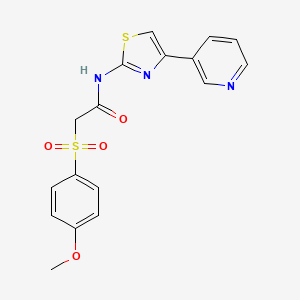

![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2589250.png)
![2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2589251.png)
